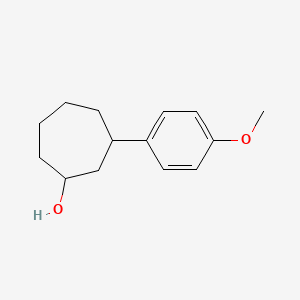

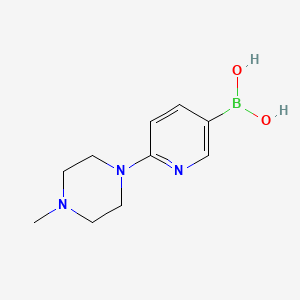

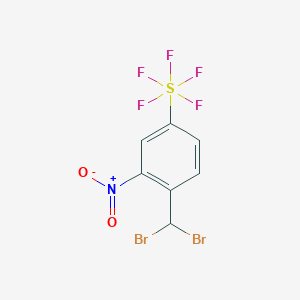

![molecular formula C20H21NO3 B1454757 {4-[4-(Piperidinocarbonyl)fenil]fenil}ácido acético CAS No. 1375069-29-6](/img/structure/B1454757.png)

{4-[4-(Piperidinocarbonyl)fenil]fenil}ácido acético

Descripción general

Descripción

“{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid”, also known as PPCPA, is a chemical compound. It has a CAS Number of 1375069-29-6 and a molecular weight of 323.39 . The IUPAC name for this compound is [4’- (1-piperidinylcarbonyl) [1,1’-biphenyl]-4-yl]acetic acid .

Molecular Structure Analysis

The molecular formula of “{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid” is C20H21NO3 . It contains a total of 45 atoms; 21 Hydrogen atoms, 20 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .Aplicaciones Científicas De Investigación

Degradación Dirigida de Proteínas

Este compuesto sirve como un enlace semi-flexible en el desarrollo de PROTACs (Quimeras de Dirigido a Proteólisis). Los PROTACs son una nueva clase de agentes terapéuticos que se dirigen a proteínas para su degradación. La flexibilidad y longitud del enlace son cruciales para la orientación adecuada del PROTAC, afectando la formación del complejo ternario con la proteína diana y la ligasa de ubiquitina E3 .

Protodesboronación Catalítica

En la síntesis orgánica, la protodesboronación catalítica es una transformación valiosa. Este compuesto podría usarse potencialmente en la protodesboronación de ésteres borónicos de pinacol, lo que lleva a la hidrometilación anti-Markovnikov formal de alquenos. Tales reacciones son significativas para la síntesis de moléculas orgánicas complejas, incluidos los productos farmacéuticos .

Síntesis Química

La estructura del compuesto sugiere su utilidad en la síntesis química, particularmente en reacciones que involucran unidades bifenílicas. Podría usarse en reacciones de acoplamiento cruzado, como el acoplamiento de Suzuki-Miyaura, para sintetizar derivados del bifenilo, que son comunes en varios fármacos y materiales orgánicos .

Cromatografía

Dada su estructura única, este compuesto podría usarse como un estándar o un derivado en métodos cromatográficos para separar sustancias en mezclas complejas. Su aplicación en química analítica podría ser vital para el análisis cualitativo y cuantitativo de compuestos bifenílicos .

Ciencia de Materiales

En la ciencia de materiales, el compuesto podría explorarse para el desarrollo de nuevos materiales con propiedades ópticas o electrónicas específicas. Su estructura bifenílica se encuentra a menudo en cristales líquidos y semiconductores orgánicos, que se utilizan en tecnologías de visualización y células solares .

Investigación en Ciencias de la Vida

El compuesto puede tener aplicaciones en la investigación en ciencias de la vida, particularmente en el estudio de las vías de señalización celular. Su capacidad para interactuar con proteínas podría convertirlo en una herramienta valiosa para comprender las interacciones proteína-proteína y el papel de proteínas específicas en las enfermedades .

Condensación de Knoevenagel

Este compuesto podría estar involucrado en reacciones de condensación de Knoevenagel, que se utilizan para sintetizar compuestos α, β-insaturados. Estos compuestos son intermediarios importantes en la síntesis de varios productos naturales y productos farmacéuticos .

Desarrollo de Fármacos

Las características estructurales de este compuesto sugieren su posible uso en el desarrollo de fármacos, especialmente como un andamiaje para crear nuevos candidatos a fármacos. Su núcleo bifenílico es un motivo común en la química medicinal, y las modificaciones en su estructura podrían conducir al descubrimiento de nuevos agentes terapéuticos .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary targets of {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid are currently unknown. The compound is a derivative of phenylacetic acid , which is known to have various targets depending on its derivatives

Mode of Action

It is known that the compound contains a total of 47 bond(s) including 26 non-h bond(s), 14 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amide(s) (aromatic) and 1 hydroxyl group(s) . These structural features may influence its interaction with its targets.

Pharmacokinetics

The compound’s molecular weight of 323.39 may influence its pharmacokinetic properties, including its bioavailability. More research is needed to fully understand these properties.

Result of Action

Given the compound’s structural features , it is likely to have diverse effects on the molecular and cellular level

Análisis Bioquímico

Biochemical Properties

{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carboxylesterases, which are enzymes that hydrolyze ester bonds in carboxylic esters. The nature of these interactions often involves the binding of {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid to the active site of the enzyme, leading to either inhibition or modulation of the enzyme’s activity .

Cellular Effects

The effects of {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cell. Additionally, {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid can impact cell signaling pathways by interacting with specific receptors or signaling molecules .

Molecular Mechanism

At the molecular level, {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, disruption of normal cellular processes, and potential organ damage. It is essential to determine the optimal dosage to maximize the benefits while minimizing the risks associated with {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid .

Metabolic Pathways

{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of carboxylic acids and esters. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components. The distribution of {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid within tissues can also influence its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of {4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid is essential for elucidating its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

2-[4-[4-(piperidine-1-carbonyl)phenyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3/c22-19(23)14-15-4-6-16(7-5-15)17-8-10-18(11-9-17)20(24)21-12-2-1-3-13-21/h4-11H,1-3,12-14H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGUJFHLJQWVBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743008 | |

| Record name | [4'-(Piperidine-1-carbonyl)[1,1'-biphenyl]-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1375069-29-6 | |

| Record name | [4'-(Piperidine-1-carbonyl)[1,1'-biphenyl]-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

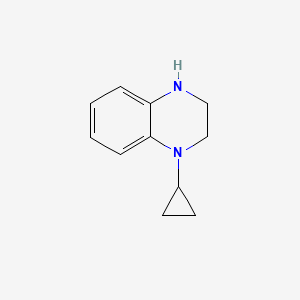

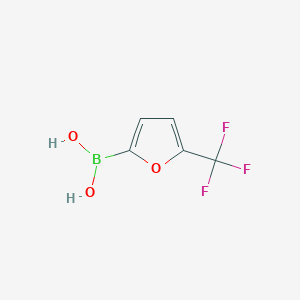

![2,2-Dimethyl-1,8-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1454679.png)

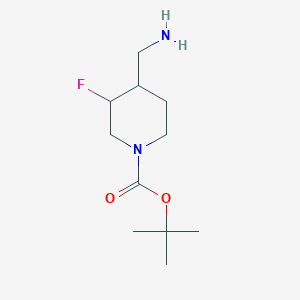

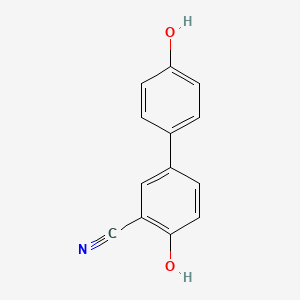

![3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1454680.png)

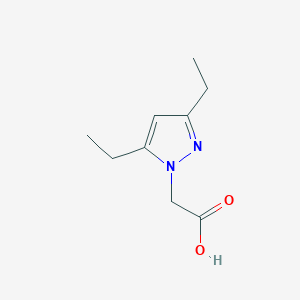

![3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1454681.png)

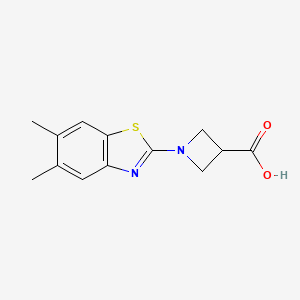

![1-[(2-Thienylamino)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1454696.png)